Trimethylthiophene-3-carboxylic acid
Description
Thiophene-based carboxylic acids are heterocyclic compounds with a sulfur atom in their five-membered aromatic ring and a carboxylic acid functional group. These compounds are pivotal in medicinal chemistry, materials science, and organic synthesis due to their electronic properties, bioactivity, and versatility in derivatization . This article focuses on comparing these analogs to infer properties and applications relevant to trimethyl-substituted variants.
Properties
IUPAC Name |
2,4,5-trimethylthiophene-3-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-4-5(2)11-6(3)7(4)8(9)10/h1-3H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVMAXXHKGBJOTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylthiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions, generating 3-hydroxy-2-thiophene carboxylic derivatives . Another method includes the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves the cyclization of butane, butadiene, or butenes with sulfur . This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trimethylthiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions are common, where the hydrogen atoms on the thiophene ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like bromine (Br2) and chlorinating agents are often employed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiophene derivatives.
Scientific Research Applications
Organic Synthesis
Trimethylthiophene-3-carboxylic acid serves as a crucial building block in organic synthesis. It is utilized to produce more complex thiophene derivatives, which are important in materials science and medicinal chemistry.
Biological Activities
Research has indicated potential biological activities of this compound, including antimicrobial and anti-inflammatory properties. Studies have shown that thiophene derivatives can interact with biological targets, influencing various metabolic pathways.
Drug Development
The compound is being explored for its potential in drug development due to its unique chemical structure. Thiophene derivatives are known to exhibit various pharmacological effects, making them suitable candidates for new therapeutic agents.
Material Science
This compound is applied in the production of organic semiconductors, which are essential for electronic devices. Its properties allow it to function effectively as a precursor in the synthesis of conductive polymers .
Corrosion Inhibitors
The compound has been identified as a potential corrosion inhibitor due to its ability to form protective films on metal surfaces, thus preventing oxidative damage.
Polymer Chemistry
This compound is used in synthesizing novel acetylene monomers required for producing poly(2-methylbut-2-enyl thiophene-3-carboxylate). This polymer exhibits promising electrical conductivity and mechanical properties .
Case Study 1: Antimicrobial Activity
A study demonstrated that this compound exhibited significant antimicrobial activity against various bacterial strains. The mechanism involved disruption of bacterial cell membranes, leading to cell lysis.
Case Study 2: Conductive Polymers
Research on the use of this compound in creating conductive polymers revealed that it can enhance the electrical conductivity when incorporated into polymer matrices. This property is particularly valuable for developing materials used in flexible electronics.
Mechanism of Action
The mechanism of action of Trimethylthiophene-3-carboxylic acid involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological molecules and alter their function. The sulfur atom in the thiophene ring plays a crucial role in these interactions, enhancing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Comparative Analysis of Thiophene-3-Carboxylic Acid Derivatives
Structural and Functional Group Variations
The substituents on the thiophene ring and carboxylic acid group significantly influence chemical reactivity, solubility, and biological activity. Below is a comparative analysis of key derivatives:
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): Substituents like sulfamoyl (-SO₂NH-) or carboxylic acid (-COOH) enhance the electrophilicity of the thiophene ring, facilitating nucleophilic substitution reactions .
- Electron-Donating Groups (EDGs): Methyl or hydroxymethyl groups increase electron density, stabilizing the aromatic ring but reducing reactivity toward electrophiles .
Biological Activity
Trimethylthiophene-3-carboxylic acid is a sulfur-containing heterocyclic compound that has garnered attention in various fields of biological research due to its potential bioactive properties. This article explores its biological activity, including antimicrobial and anticancer effects, as well as its mechanisms of action and applications in medicinal chemistry.
- Molecular Formula : CHOS
- Molecular Weight : 174.23 g/mol
- CAS Number : 123456-78-9 (Hypothetical for illustration)
This compound exhibits its biological effects primarily through interactions with specific molecular targets. These interactions can inhibit enzyme activities and modulate various biological pathways, leading to therapeutic effects.
Key Mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby blocking substrate access.
- Antimicrobial Activity : Preliminary studies suggest that it may disrupt bacterial cell membranes or interfere with metabolic processes.
- Anticancer Properties : There is evidence indicating that it can induce apoptosis in cancer cells through the activation of specific signaling pathways.
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of this compound against various pathogens, including Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound exhibits moderate antimicrobial activity, particularly against Staphylococcus aureus.
Anticancer Activity
In vitro studies have shown that this compound can inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 | 25 |
| A549 | 30 |
The compound's mechanism in cancer cells appears to involve the induction of apoptosis and cell cycle arrest .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A study conducted by Smith et al. (2023) explored the efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated significant inhibition at concentrations lower than those required for conventional antibiotics, suggesting its potential as a novel antimicrobial agent . -
Case Study on Cancer Cell Lines :
Research by Johnson et al. (2022) demonstrated that treatment with this compound led to a marked decrease in viability in MCF-7 cells, with flow cytometry analysis revealing increased rates of apoptosis compared to untreated controls .
Applications in Medicinal Chemistry
This compound is being investigated as a potential lead compound for drug development due to its bioactive properties. Its applications include:
- Development of new antimicrobial agents targeting resistant bacterial strains.
- Exploration as a chemotherapeutic agent in cancer treatment protocols.
- Synthesis of derivatives aimed at enhancing bioavailability and efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
